molecular formula C10H13BrN2O B1279185 5-Bromo-2-(piperidin-4-yloxy)pyridine CAS No. 194668-50-3

5-Bromo-2-(piperidin-4-yloxy)pyridine

Cat. No.: B1279185
CAS No.: 194668-50-3
M. Wt: 257.13 g/mol
InChI Key: KJUHOECMLFFCCB-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C10H13BrN2O. It is a pyridine derivative that features a bromine atom at the 5-position and a piperidin-4-yloxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyridine typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is favored for its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of 5-bromo-2-chloropyridine with piperidin-4-ol in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-4-yloxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-(piperidin-4-yloxy)pyridine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable in the development of new materials and catalysts .

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit therapeutic effects .

Industry

Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the structure of the final bioactive molecule derived from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules that require precise functionalization .

Properties

IUPAC Name

5-bromo-2-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUHOECMLFFCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared from 2,5-dibromopyridine and 4-hydroxypiperidine by the method of Example 10 (b).
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Synthesis routes and methods II

Procedure details

Sodium hydride (56 mg, 2.3 mmol) was added to a solution of piperidin-4-ol (214 mg, 2.11 mmol) in DMSO (8 mL). After stirring for 30 minutes, 2,5-dibromopyridine was added. After stirring for 24 hours, sodium hydride (56 mg, 2.3 mmol) was added. After stirring for another 24 hours the reaction was partitioned between ethyl acetate and water. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over MgSO4 and concentrated by rotary evaporation. The residue was purified by silica gel chromatography using gradient elution of dichloromethane, methanol, ammonium hydroxide to afford 5-bromo-2-(piperidin-4-yloxy)-pyridine (316 mg, 58%).
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